Bensulide

Übersicht

Beschreibung

Bensulide is a selective organophosphate herbicide primarily used to control annual grasses and broadleaf weeds in various crops and turfgrass. It is one of the few organophosphate compounds used as an herbicide, while most others serve as insecticides. This compound is applied pre-emergence, meaning it is used before the weed seeds germinate to prevent their growth .

Vorbereitungsmethoden

Bensulide is synthesized through a series of chemical reactions involving phosphorodithioic acid and benzenesulfonamide derivatives. The synthetic route typically involves the reaction of O,O-diisopropyl phosphorodithioate with N-(2-mercaptoethyl)benzenesulfonamide under controlled conditions. The reaction conditions include maintaining specific temperatures and using appropriate solvents to facilitate the reaction .

Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets regulatory standards for use as an herbicide .

Analyse Chemischer Reaktionen

Bensulide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorodithioic acid derivatives and benzenesulfonamide.

Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides and sulfones, while hydrolysis produces phosphorodithioic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Herbicidal Efficacy

Bensulide is effective against a variety of weeds, making it a valuable tool in agricultural weed management. Studies have demonstrated its effectiveness when combined with other herbicides. For instance, a study showed that the combination of this compound and pendimethalin significantly improved weed control in onion crops compared to this compound alone, which did not adequately control certain weed species at lower dosages .

Table 1: Efficacy of this compound in Weed Control

Environmental Impact

The environmental fate of this compound is significant due to its potential persistence in soil and water systems. Studies indicate that while this compound itself has moderate water solubility (5.6 mg/L), its oxon form is much more soluble (461 mg/L), raising concerns about leaching into groundwater and surface waters .

Table 2: Environmental Properties of this compound

| Property | Value |

|---|---|

| Water Solubility | 5.6 mg/L |

| Oxon Water Solubility | 461 mg/L |

| Soil Mobility | Slightly mobile |

| Persistence | Moderate |

Human Health Risk Assessment

Human exposure to this compound can occur through food and drinking water due to its application on crops. Risk assessments indicate that while acute exposure risks are managed under certain conditions, chronic exposure remains a concern, especially for vulnerable populations like children . The compound is classified as "not likely to be carcinogenic in humans" based on rodent studies showing no significant tumor increases .

Table 3: Human Health Risk Assessment Summary

| Exposure Route | Risk Level |

|---|---|

| Acute Oral | Low |

| Dermal | Moderate |

| Inhalation | Moderate |

Case Studies

Case Study 1: Onion Crop Management

In a series of field trials, the combination of this compound and pendimethalin was tested for its effectiveness in controlling weeds in onion crops. The results indicated that this combination provided superior weed control compared to using this compound alone, which led to reduced crop density in some instances due to phytotoxicity at higher application rates .

Case Study 2: Environmental Persistence

Research on the environmental fate of this compound revealed that it persists in soil and can lead to significant residues in crops if not managed properly. The oxon form produced under aerobic conditions poses additional risks for aquatic life due to its higher toxicity levels compared to the parent compound .

Wirkmechanismus

Bensulide exerts its herbicidal effects by inhibiting cell division in the meristematic tissues of weeds. It functions as an acetylcholinesterase inhibitor, disrupting the normal function of the enzyme and leading to the accumulation of acetylcholine. This disruption interferes with the growth and development of weed seedlings, ultimately preventing their emergence .

Vergleich Mit ähnlichen Verbindungen

Bensulide is unique among organophosphate herbicides due to its selective pre-emergence activity. Similar compounds include:

Trifluralin: Another pre-emergence herbicide that inhibits cell mitosis in weeds.

Pendimethalin: Used to control annual grasses and broadleaf weeds, similar to this compound.

Oxadiazon: Often combined with this compound in commercial herbicide formulations for enhanced weed control.

Compared to these compounds, this compound is particularly effective in controlling a wide range of weed species and has a relatively low risk of leaching into groundwater .

Biologische Aktivität

Bensulide is an organophosphate herbicide primarily used in agriculture to control weeds. Its biological activity encompasses various toxicological effects on aquatic and terrestrial organisms, particularly during developmental stages. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound functions by inhibiting acetylcholinesterase (AChE), an essential enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition leads to the accumulation of acetylcholine, resulting in neurotoxic effects. This mechanism is common among organophosphates and is critical in understanding the compound's toxicity across different species .

Developmental Toxicity in Aquatic Organisms

Recent studies have highlighted the developmental toxicity of this compound using zebrafish as a model organism. Key findings include:

- Hatching Inhibition : Exposure to 3 mg/L of this compound completely inhibited the hatching of zebrafish eggs .

- Morphological Defects : Significant reductions in size were observed in various organs, including the body, eyes, and inner ear .

- Cardiovascular Effects : The heart development was disrupted, leading to decreased heart rates and abnormal cardiac looping .

- Liver Development : The size of the liver was reduced by approximately 42% after exposure to 3 mg/L of this compound .

- Oxidative Stress : Increased levels of reactive oxygen species (ROS) were noted, indicating oxidative stress, with ROS levels rising by 238.29% .

Toxicological Data Summary

The following table summarizes key toxicological endpoints associated with this compound exposure:

| Endpoint | Observed Effect | Concentration (mg/L) |

|---|---|---|

| Hatching Rate | 0% hatching | 3 |

| Body Size Reduction | Decreased by significant percentage | 3 |

| Heart Rate | Decreased to 16.37% of control | 3 |

| Liver Size | Reduced to 41.98% of control | 3 |

| ROS Levels | Increased by 238.29% | 3 |

Chronic Effects on Terrestrial Organisms

This compound also poses risks to terrestrial species. A risk assessment indicated that chronic exposure could lead to significant neurotoxic effects in mammals and birds, particularly affecting reproductive success and survival rates .

Case Studies

Case Study: Impact on California Red-Legged Frog (CRLF)

A study evaluated the indirect effects of this compound on federally listed California red-legged frogs. The findings suggested that exposure could lead to reduced populations of invertebrate prey, which are critical for the survival of CRLF at various life stages .

Eigenschaften

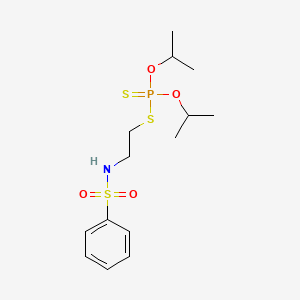

IUPAC Name |

N-[2-di(propan-2-yloxy)phosphinothioylsulfanylethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24NO4PS3/c1-12(2)18-20(21,19-13(3)4)22-11-10-15-23(16,17)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNIZKPFKNDSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=S)(OC(C)C)SCCNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24NO4PS3 | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032329 | |

| Record name | Bensulide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white solid; mp = 34 deg C; [ICSC] Colorless or amber liquid above 34.4 deg C; [HSDB] Amber liquid; mp = 33-36 deg C; Supercools and may remain liquid below these temperatures; [MSDSonline], COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | Bensulide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

157 °C, 315 °F, 157 °C (Open cup), 157 °C o.c. | |

| Record name | Bensulide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 25 mg/L at 25 °C, Solubility at 20 °C: 300 mg/L kerosene; miscible with acetone, ethanol, methyl isobutyl ketone, xylene., Solubility in water, g/100ml at 20 °C: 0.0025 (practically insoluble) | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.224 g/cu cm at 20 °C, Relative density (water = 1): 1.2 | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000008 [mmHg], 8.0X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Bensulide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless solid, Colorless liquid or white crystalline solid, Amber solid or super cooled liquid /technical formulation/ | |

CAS No. |

741-58-2 | |

| Record name | Bensulide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=741-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bensulide [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000741582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bensulide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bensulide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENSULIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9882BW2Q2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

38.4 °C, 34 °C | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is bensulide and what is its primary use?

A1: this compound (O,O-bis(1-methylethyl) S-[2-[(phenylsulfonyl)amino]ethyl] phosphorodithioate) is a preemergence herbicide widely utilized for controlling weeds in various crops and turfgrass settings. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound work to control weeds?

A2: this compound primarily inhibits root growth, impacting weed seedlings before they emerge. [] While its exact mode of action isn't completely understood, studies suggest it doesn't completely halt mitosis. []

Q3: Which weed species are effectively controlled by this compound?

A3: this compound effectively manages numerous weed species, including but not limited to large crabgrass (Digitaria sanguinalis), smooth crabgrass (Digitaria ischaemum), goosegrass (Eleusine indica), redroot pigweed (Amaranthus retroflexus), Palmer amaranth (Amaranthus palmeri), common purslane (Portulaca oleracea), barnyardgrass (Echinochloa crusgalli), hophornbeam copperleaf (Acalypha ostryifolia), carpetweed (Mollugo verticillata), cutleaf groundcherry (Physalis angulata), and annual bluegrass (Poa annua). [, , , , , , , , , ]

Q4: What is the impact of this compound on established turfgrass species?

A4: Research suggests that this compound exhibits selectivity towards certain turfgrass species. While it effectively controls annual bluegrass in established creeping bentgrass (Agrostis stolonifera) turf with minimal injury, [, , ] repeated applications on bermudagrass (Cynodon dactylon) greens can cause injury, especially during spring root decline. [, ]

Q5: How does the application timing of this compound influence its effectiveness and potential for injury?

A5: this compound is primarily effective when applied preemergence. [, , , ] Its effectiveness can be influenced by the timing of core cultivation in turfgrass settings, although the impact varies depending on the specific turfgrass species. []

Q6: How long do this compound residues persist in the soil?

A6: this compound exhibits a relatively long persistence in soil, with significant residues detectable even after six months. [, ] Factors like soil incorporation depth and application rate can influence its persistence. [, , , ]

Q7: Are there alternative herbicides to this compound for weed control?

A7: Yes, several herbicides can serve as alternatives to this compound, including but not limited to pronamide, dithiopyr, oxadiazon, pendimethalin, halosulfuron, ethalfluralin, and sulfentrazone. [, , , , , ] The choice of herbicide depends on factors such as target weed species, crop tolerance, and application timing.

Q8: What are the safety considerations associated with this compound use?

A8: While this compound is generally considered safe for agricultural use when applied according to label instructions, studies in dogs have shown that oral ingestion of this compound-containing lawn care products can lead to a decrease in plasma cholinesterase activity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.